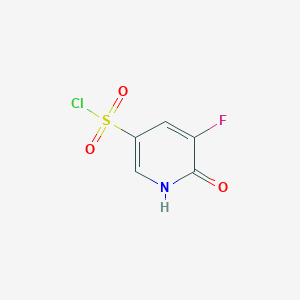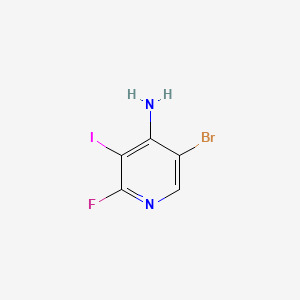
5-Fluoro-6-hydroxypyridine-3-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-6-hydroxypyridine-3-sulfonylchloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Méthodes De Préparation
The synthesis of 5-Fluoro-6-hydroxypyridine-3-sulfonylchloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-hydroxy-2-fluoropyridine with sulfonyl chloride under controlled conditions . The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
5-Fluoro-6-hydroxypyridine-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Major products formed from these reactions include sulfonamides, sulfonates, and various coupled products .
Applications De Recherche Scientifique
5-Fluoro-6-hydroxypyridine-3-sulfonylchloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Fluoro-6-hydroxypyridine-3-sulfonylchloride involves its reactivity towards nucleophiles and electrophiles. The fluorine atom’s electron-withdrawing effect makes the pyridine ring less basic and more reactive towards nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form strong covalent bonds with nucleophiles, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Fluoro-6-hydroxypyridine-3-sulfonylchloride include:
2-Fluoro-3-hydroxypyridine: Another fluorinated pyridine with similar reactivity but different substitution patterns.
3-Chloro-2-fluoro-5-hydroxypyridine: A chlorinated and fluorinated pyridine with distinct chemical properties due to the presence of both chlorine and fluorine atoms.
5-Fluoro-2-hydroxypyridine: A simpler fluorinated pyridine with fewer functional groups, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of fluorine, hydroxyl, and sulfonyl chloride groups, which provide a versatile platform for various chemical transformations and applications .
Propriétés
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO3S/c6-12(10,11)3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGLGYFMXNVMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4,5-trichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8266757.png)
![4,7-Bis(4-formylphenyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B8266767.png)



![[(4-Pentynyloxy)methyl]benzene](/img/structure/B8266796.png)




![1-Oxa-3,9-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B8266845.png)


![3-Oxabicyclo[4.1.0]heptan-7-ylmethanamine;hydrochloride](/img/structure/B8266865.png)
